Z-Arg-OH.HCl

Übersicht

Beschreibung

Z-Arg-OH.HCl, also known as N(alpha)-Z-L-arginine hydrochloride, is a derivative of the amino acid arginine. It is primarily used in biochemical research and drug synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-arginine, which helps in preventing unwanted side reactions during chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Z-Arg-OH.HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

Biology: Employed in the study of enzyme-substrate interactions and protein structure.

Medicine: Utilized in the synthesis of pharmaceutical compounds and prodrugs.

Industry: Applied in the production of specialized chemicals and reagents .

Biochemische Analyse

Biochemical Properties

Z-Arg-OH.HCl is utilized in multiple biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific cellular effects of Z-Arg-OH

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The detailed molecular mechanism of Z-Arg-OH

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors The specific metabolic pathways that Z-Arg-OH

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-OH.HCl typically involves the protection of the amino group of L-arginine using benzyl chloroformate (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, resulting in the formation of the Cbz-protected arginine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Arg-OH.HCl undergoes various chemical reactions, including:

Oxidation: The guanidine group in arginine can be oxidized under specific conditions.

Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalytic hydrogenation with Pd-C and H2 is commonly employed.

Substitution: Acid chlorides or anhydrides are used for acylation reactions.

Major Products

Oxidation: Oxidized derivatives of arginine.

Reduction: Deprotected arginine.

Substitution: Various amide derivatives.

Wirkmechanismus

The primary function of Z-Arg-OH.HCl is to serve as a protected form of arginine. The Cbz group prevents unwanted side reactions during chemical synthesis. Upon deprotection, the free arginine can participate in various biochemical processes. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, followed by the formation of a stable carbamate .

Vergleich Mit ähnlichen Verbindungen

Z-Arg-OH.HCl can be compared with other protected amino acids, such as:

Cbz-L-lysine hydrochloride: Similar protecting group but different amino acid.

Fmoc-L-arginine hydrochloride: Uses a different protecting group (fluorenylmethyloxycarbonyl).

Boc-L-arginine hydrochloride: Uses tert-butyloxycarbonyl as the protecting group.

The uniqueness of this compound lies in its specific protecting group, which offers stability under various reaction conditions and can be easily removed through catalytic hydrogenation .

Biologische Aktivität

Z-Arg-OH.HCl, also known as Z-L-arginine hydrochloride, is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications based on diverse research findings.

1. Overview of Arginine Metabolism

Arginine is a semi-essential amino acid involved in several metabolic pathways. It serves as a precursor for the synthesis of nitric oxide (NO), which is vital for vascular function and immune response. The metabolism of arginine occurs through various pathways, including:

- Nitric Oxide Synthesis : Catalyzed by nitric oxide synthases (NOS), this pathway produces NO, which has vasodilatory effects and modulates neurotransmission.

- Polyamine Production : Arginine is converted into ornithine and subsequently into polyamines (e.g., putrescine, spermidine), which are essential for cell growth and differentiation.

- Creatine Synthesis : Arginine contributes to creatine production, which is important for energy metabolism in muscle tissues.

This compound acts as a stable form of arginine that can enhance these metabolic pathways due to its protective Z-group.

The biological activity of this compound can be attributed to several mechanisms:

- Enhancement of Nitric Oxide Production : Studies have shown that increasing extracellular concentrations of arginine can dose-dependently elevate NO production in endothelial cells and macrophages . This effect is crucial for maintaining vascular health and regulating blood pressure.

- Chaperone-like Activity : Research indicates that Z-Arg-OH can mimic temperature effects in enhancing the chaperone-like activity of proteins such as α-crystallin, suggesting a role in protein stabilization under stress conditions .

- Antimicrobial Properties : Z-Arg-OH derivatives exhibit antimicrobial activity against a range of bacteria and fungi. This activity may be influenced by the ionic strength of the environment, with certain metal ions restoring antimicrobial efficacy under high ionic conditions .

3. Physiological Effects

The physiological implications of this compound are significant:

- Cardiovascular Health : By promoting NO synthesis, this compound may help improve endothelial function and reduce the risk of cardiovascular diseases.

- Wound Healing : Arginine supplementation has been linked to enhanced wound healing due to its role in collagen synthesis and immune function.

- Immune Response Modulation : Arginine influences immune cell function and can enhance the response to infections or inflammatory conditions.

4. Case Studies and Research Findings

Several studies have investigated the effects of arginine and its derivatives:

5. Conclusion

This compound represents a biologically active form of arginine with significant implications for health. Its ability to enhance nitric oxide production, support protein stability, and exhibit antimicrobial properties underscores its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.

Eigenschaften

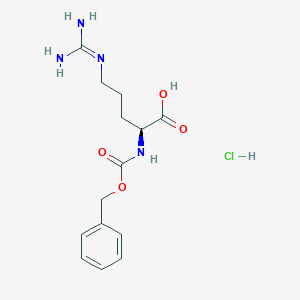

IUPAC Name |

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56672-63-0 | |

| Record name | NSC88473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.